N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide

Description

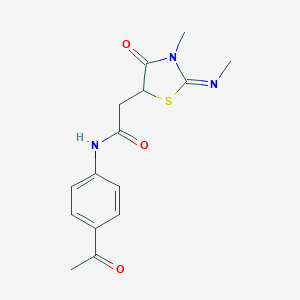

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide is a thiazolidinone derivative characterized by a central 4-oxo-thiazolidin ring substituted with methyl and methylimino groups at positions 2 and 3, respectively. The acetamide side chain is linked to a 4-acetylphenyl moiety, which may enhance its binding affinity in biological systems.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXHPFHXLCHMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidine compounds found that certain derivatives demonstrated potent activity against a range of bacterial and fungal pathogens. Specifically, compounds with structural similarities to this compound showed minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against various strains, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |

|---|---|---|---|

| 4d | 10.7–21.4 | 21.4–40.2 | Bacterial |

| 4p | <20 | Not specified | Fungal |

| 3h | <15 | Not specified | Fungal |

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. Mechanistic studies on similar compounds have shown that they induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against HeLa cells, with IC50 values indicating significant potency .

Case Study: Apoptosis Induction

In a study focused on the anticancer activity of thiazolidine derivatives, it was observed that treatment with these compounds led to increased apoptosis markers in HeLa cells. The study utilized flow cytometry to quantify apoptotic cells, revealing that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activities of thiazolidine derivatives are influenced by their chemical structure. The presence of electron-donating or electron-withdrawing groups can significantly affect their potency. For example, methyl substitutions at specific positions on the phenyl ring have been correlated with increased antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationships

| Substitution Type | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased potency |

| Halogen substitutions | Enhanced antimicrobial activity |

| Acetyl group presence | Improved solubility and bioavailability |

Scientific Research Applications

Key Structural Features

- Thiazolidine Ring : Provides a scaffold for biological activity.

- Acetyl Group : Enhances solubility and bioavailability.

- Methyl Imino Group : Contributes to the compound's reactivity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidine derivatives. For instance, derivatives of N-(4-acetyl-phenyl)-thiazolidinones have shown significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, suggesting that these compounds could be developed into effective antimicrobial agents .

Anticonvulsant Properties

Research has indicated that thiazolidine derivatives exhibit anticonvulsant effects in animal models. For example, certain analogues have demonstrated efficacy comparable to established anticonvulsants like sodium valproate. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazolidine ring enhance anticonvulsant activity, making these compounds candidates for further investigation in seizure disorders .

Anti-inflammatory Effects

Compounds with similar thiazolidine structures have been evaluated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects. Preliminary data suggest that modifications to the thiazolidine ring can significantly enhance anti-inflammatory activity .

Cancer Therapeutics

Thiazolidine derivatives are being explored for their potential anticancer properties. Studies have shown that certain modifications can lead to increased cytotoxicity against cancer cell lines, suggesting a possible role in cancer treatment protocols. The mechanisms of action may involve apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that N-(4-acetyl-phenyl)-thiazolidinones exhibited MIC values as low as 10.7 μmol/mL, demonstrating significant potency against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticonvulsant Activity Assessment

In a controlled study using rodent models, several thiazolidine analogues were tested for their anticonvulsant effects using the maximal electroshock (MES) test. Compounds demonstrated effective seizure protection with median effective doses significantly lower than traditional treatments, highlighting their potential as new therapeutic agents for epilepsy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties of Comparable Thiazolidinone Derivatives

Physicochemical Properties

- Melting Points: Thiazolidinone derivatives in exhibit melting points between 180–250°C, influenced by hydrogen bonding and crystallinity . The target compound’s acetyl group may lower its melting point compared to methoxy or fluorophenyl analogs due to reduced polarity.

- Spectral Data: IR and NMR spectra (as in ) for similar compounds show characteristic peaks for carbonyl (1650–1750 cm⁻¹) and imino (1500–1600 cm⁻¹) groups .

Preparation Methods

Thiourea-Mediated Cyclization

A common approach involves reacting N-substituted maleimides with thiourea derivatives under mild acidic conditions. For example, N-ethylmaleimide reacts with thiourea in a phosphate-buffered aqueous solution to yield N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide. Adapting this method, the target compound’s thiazolidinone ring could form by substituting N-ethylmaleimide with a maleimide derivative bearing a 4-acetylphenyl group.

Reaction Conditions

Haloacetamide Cyclization

Chloroacetamides undergo nucleophilic substitution with thiourea to form 2-imino-4-thiazolidinones. For instance, treating N-(2-chloroacetyl)adamantaneamine with thiourea in ethanol produces 2-aminothiazol-4(5H)-one. Applying this method, 4-acetylphenylchloroacetamide could cyclize with thiourea to form the target compound’s core.

Reaction Conditions

-

Reactants : Chloroacetamide + thiourea

-

Solvent : Ethanol

-

Base : Sodium acetate

-

Temperature : Reflux

Functionalization of the Thiazolidinone Core

After forming the thiazolidinone ring, the acetamide side chain and 4-acetylphenyl group are introduced via acylation or condensation.

Acylation of Primary Amines

The 4-acetylphenylacetamide moiety is synthesized by reacting 4-acetylaniline with chloroacetyl chloride. Subsequent coupling with the thiazolidinone core occurs via nucleophilic acyl substitution.

Stepwise Procedure

-

Synthesis of 4-Acetylphenylchloroacetamide :

-

Cyclization with Thiourea :

Optimization and Challenges

Regioselectivity in Cyclization

The position of the methylimino group () on the thiazolidinone ring is critical. Using methylamine derivatives during cyclization ensures correct regioselectivity. For example, methylamine hydrochloride in acetone selectively forms the 3-methyl-2-methylimino configuration.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiazolidinone ring and the dihedral angle between the acetamide and acetylphenyl groups (analogous structures show angles of 15–20°).

Comparative Analysis of Synthetic Routes

| Method | Reactants | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Thiourea Cyclization | Maleimide + Thiourea | 74% | Mild conditions, high regioselectivity | Requires specialized maleimide |

| Haloacetamide Route | Chloroacetamide + Thiourea | 58% | Simple starting materials | Low yield due to side reactions |

| Knoevenagel Condensation | Thiazolidinone + Aldehyde | 85% | High functional group tolerance | Requires high-temperature reflux |

Industrial-Scale Considerations

For large-scale synthesis, the haloacetamide route is preferable due to cost-effective starting materials. Continuous flow reactors could enhance yield by minimizing decomposition during reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.